(E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-16(6-5-15-4-2-10-25-15)22-7-1-3-14-13-19-18(20-17(14)22)21-8-11-24-12-9-21/h2,4-6,10,13H,1,3,7-9,11-12H2/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIFEKZTRQBJSO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C=CC3=CC=CO3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)/C=C/C3=CC=CO3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by its unique structural features, including a furan ring and a morpholino group attached to a pyrido-pyrimidine framework, this compound is being investigated for various therapeutic applications.
Structural Characteristics
This compound's structure suggests possible interactions with biological targets due to the presence of multiple functional groups that can facilitate binding to proteins and enzymes. The furan and pyrido-pyrimidine moieties are known to exhibit diverse biological activities, including anti-cancer and antimicrobial properties.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrido-pyrimidines can inhibit the proliferation of cancer cell lines. For instance, similar compounds have shown effectiveness against breast and colon cancer cell lines .
- Antimicrobial Properties : The furan moiety has been associated with antibacterial activity. Compounds containing furan rings have demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Inhibition of Enzymatic Activity : The compound's structure may allow it to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or bacterial infections.
In Silico Studies
In silico predictions using tools like PASS (Prediction of Activity Spectra for Substances) have been employed to assess the biological activity of this compound based on its structural features. These studies suggest potential interactions with various biological targets, indicating a broad spectrum of possible therapeutic applications.
Synthesis and Evaluation
The synthesis of this compound can be approached through several methodologies that require optimization for yield and purity. The biological evaluation typically involves:
- Cell Viability Assays : To determine the cytotoxic effects on cancer cell lines.
- Antimicrobial Testing : Using standard methods like disk diffusion or minimum inhibitory concentration (MIC) assays against various bacterial strains.
| Activity Type | Methodology Used | Target Organisms/Cells |
|---|---|---|
| Anticancer | Cell viability assays | Breast, colon cancer cell lines |
| Antimicrobial | Disk diffusion/MIC assays | E. coli, S. aureus |
| Enzyme inhibition | Enzyme activity assays | Various metabolic enzymes |
Case Studies
Several case studies highlight the effectiveness of compounds structurally similar to this compound:
- Anticancer Efficacy : A study on fluorinated derivatives showed significant antiproliferative activity against multiple cancer cell lines, suggesting that modifications in the structure could enhance efficacy .
- Antimicrobial Action : Research on furan derivatives demonstrated broad-spectrum antibacterial activity, with some compounds outperforming standard antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that derivatives of pyrimidine and pyridine compounds exhibit significant antiviral properties. The structure of (E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one suggests potential efficacy against viral infections such as HIV and influenza. For instance, compounds with similar structures have shown activity against HIV reverse transcriptase and integrase, which are critical targets for antiviral drug development .
Case Study: HIV Inhibitors
A study demonstrated that specific modifications to the pyrimidine ring enhance the inhibitory effects against HIV. Compounds with electron-withdrawing groups on the pyrimidine ring exhibited lower IC50 values, indicating higher potency against HIV strains . The compound may also benefit from similar structural modifications to optimize its antiviral activity.
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of this compound can be achieved through various methodologies including cyclization reactions and multi-component reactions. These approaches allow for the efficient formation of complex heterocyclic structures that are essential for pharmaceutical applications.
Data Table: Synthesis Methods
Mechanisms of Action
The biological activity of this compound is hypothesized to involve interactions with viral enzymes that are crucial for replication. This compound's ability to inhibit these enzymes could lead to its use as a therapeutic agent against various viral infections.
Case Study: Inhibition of Viral Enzymes
In vitro studies have shown that compounds with similar furan and morpholine moieties exhibit significant inhibition of viral enzymes such as reverse transcriptase and integrase. The effectiveness is often linked to specific structural features that enhance binding affinity .
Q & A
Q. How can researchers evaluate selectivity against off-target enzymes in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
